7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine
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Overview
Description
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a methoxy group, a phenyl group, and a prop-2-enoxyphenyl moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Prop-2-enoxyphenyl Moiety: This step involves the reaction of the quinoline derivative with 4-prop-2-enoxybenzyl chloride in the presence of a base such as sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinoline ring or the prop-2-enoxyphenyl moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also find applications in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-phenylquinoline: Lacks the N-methyl and prop-2-enoxyphenyl groups, making it less complex.
N-methyl-4-phenylquinoline: Lacks the methoxy and prop-2-enoxyphenyl groups.
4-phenylquinoline: Lacks the methoxy, N-methyl, and prop-2-enoxyphenyl groups.
Uniqueness
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-4-16-31-22-12-10-20(11-13-22)19-29(2)27-18-25(21-8-6-5-7-9-21)24-15-14-23(30-3)17-26(24)28-27/h4-15,17-18H,1,16,19H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHOKVNGYQCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC=C)C2=NC3=C(C=CC(=C3)OC)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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